

DNDI-6148: A Deep Dive into the Mechanism of Action on Leishmania CPSF3

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNDI-6148, a novel benzoxaborole compound, has been identified as a potent inhibitor of Leishmania parasite proliferation. Extensive preclinical research has elucidated its mechanism of action, pinpointing the cleavage and polyadenylation specificity factor 3 (CPSF3) as its primary molecular target. This guide provides a comprehensive overview of the mechanism of action of **DNDI-6148**, detailing its interaction with Leishmania CPSF3, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular and experimental frameworks. Although the clinical development of **DNDI-6148** for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals, the wealth of data generated on its unique mechanism of action remains highly valuable for the broader field of anti-infective drug discovery.

The Molecular Target: Leishmania CPSF3

DNDI-6148 exerts its anti-leishmanial activity through the specific inhibition of the parasite's CPSF3 endonuclease.[1][2][3] CPSF3 is a critical enzyme involved in the processing of premRNA, specifically in the cleavage and subsequent polyadenylation of messenger RNA (mRNA) transcripts. This process is essential for the maturation of functional mRNAs, which are required for protein synthesis and, consequently, parasite viability. The inhibition of CPSF3 by **DNDI-6148** disrupts this vital cellular process, leading to a cascade of events that ultimately result in parasite death.



Quantitative Analysis of DNDI-6148 Activity

The potency of **DNDI-6148** has been rigorously evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these assessments.

Table 1: In Vitro Activity of DNDI-6148

Assay Type	Leishmania Species	Potency (EC50 in µM)	Cytotoxicity (CC50 in µM)	Selectivity Index (SI)	Reference
Intramacroph age Amastigotes	L. donovani	Value not explicitly stated in search results	>64 (PMM)	>Value not explicitly stated	[3]
Intramacroph age Amastigotes	L. infantum	Value not explicitly stated in search results	>64 (PMM)	>Value not explicitly stated	[3]
Intracellular Amastigotes	L. infantum (Lab Strain)	Value not explicitly stated in search results	>Value not explicitly stated (MRC- 5)	>Value not explicitly stated	[4]
Intracellular Amastigotes	L. donovani (Lab Strain)	Value not explicitly stated in search results	>Value not explicitly stated (MRC- 5)	>Value not explicitly stated	[4]

PMM: Peritoneal Mouse Macrophages; MRC-5: Human Fetal Lung Fibroblast Cells. The selectivity index (SI) is calculated as CC50/EC50.



Table 2: In Vivo Efficacy of DNDI-6148 in Hamster Model

of Visceral Leishmaniasis (L. infantum)

Dose (mg/kg)	Dosing Regimen	Reduction in Parasite Burden (%)	Reference
Various	Not specified in search results	>98%	[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the investigation of **DNDI-6148**'s mechanism of action.

In Vitro Anti-leishmanial Activity Assay (Intramacrophage Amastigote Assay)

This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular stage of the Leishmania parasite.

- Cell Culture: Peritoneal mouse macrophages (PMMs) are harvested and seeded in multi-well plates.
- Parasite Infection: The macrophages are infected with Leishmania amastigotes.
- Compound Treatment: A serial dilution of **DNDI-6148** is added to the infected cells.
- Incubation: The treated plates are incubated for a defined period to allow for compound action.
- Quantification of Parasite Load: The number of amastigotes per macrophage is determined using microscopy after Giemsa staining.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.



Cytotoxicity Assay

This assay assesses the toxicity of the compound against host cells to determine its selectivity.

- Cell Seeding: Mammalian cells (e.g., MRC-5 or PMMs) are seeded in multi-well plates.
- Compound Exposure: The cells are treated with a serial dilution of **DNDI-6148**.
- Incubation: The plates are incubated for a specified duration.
- Viability Assessment: Cell viability is measured using a metabolic indicator dye (e.g., resazurin).
- Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.

In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis

This animal model is a gold standard for evaluating the in vivo efficacy of anti-leishmanial drug candidates.

- Animal Infection: Golden hamsters are infected with L. infantum or L. donovani.
- Treatment Initiation: Once the infection is established, animals are treated with DNDI-6148 via oral gavage.
- Dosing Regimen: The compound is administered at various doses and for a specific duration.
- Assessment of Parasite Burden: At the end of the treatment period, the parasite load in the liver, spleen, and bone marrow is quantified using methods such as tissue impression smears and limiting dilution assays.
- Efficacy Calculation: The percentage reduction in parasite burden is calculated by comparing the treated groups to a vehicle-treated control group.

Target Validation using Genetically Modified Parasites

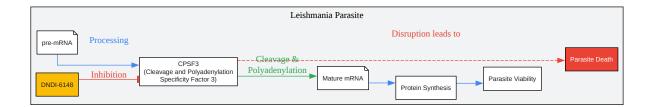


To confirm that CPSF3 is the primary target of **DNDI-6148**, experiments using genetically engineered parasites are performed.

- Overexpression of Wild-Type CPSF3:Leishmania or Trypanosoma brucei (a related kinetoplastid) are genetically modified to overexpress the wild-type version of CPSF3.
- Drug Susceptibility Testing: The susceptibility of these modified parasites to **DNDI-6148** is compared to that of wild-type parasites. A decreased sensitivity in the overexpressing strain suggests that the compound acts on this target.[3]
- Site-Directed Mutagenesis: Specific amino acid residues in the active site of CPSF3 are mutated.
- Phenotypic Analysis: The effect of these mutations on the binding and inhibitory activity of DNDI-6148 is assessed.

Visualizing the Mechanism and Workflows

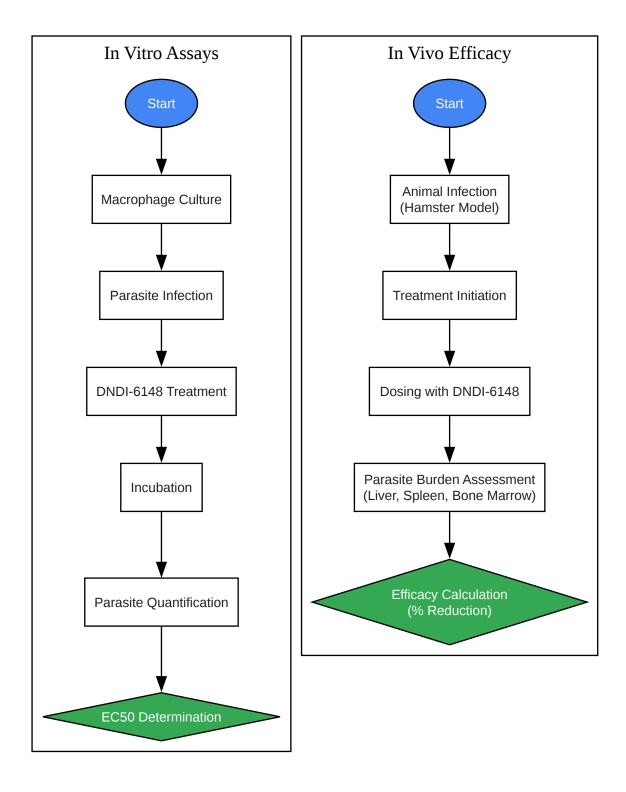
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.



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Figure 1: Mechanism of action of DNDI-6148 on Leishmania CPSF3.

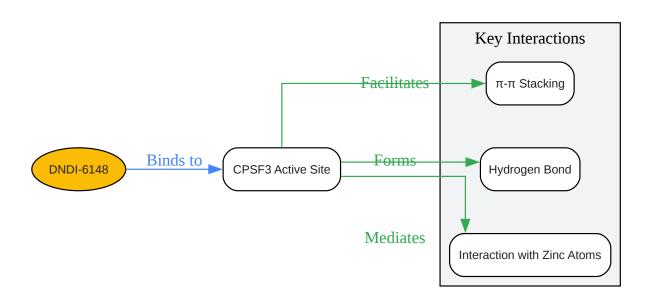




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Figure 2: Generalized workflow for in vitro and in vivo evaluation of **DNDI-6148**.





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Figure 3: Logical relationship of **DNDI-6148** binding within the CPSF3 active site.

Conclusion

DNDI-6148 represents a significant advancement in the understanding of novel antileishmanial drug targets. Its specific inhibition of the parasite's CPSF3 endonuclease provides a clear and validated mechanism of action. The comprehensive dataset, including in vitro potency, in vivo efficacy, and detailed molecular interactions, underscores the value of the benzoxaborole class as a source of anti-infective agents. While the development of **DNDI-6148** for leishmaniasis has been halted, the knowledge gained from its study offers a robust foundation for future drug discovery and development efforts targeting CPSF3 and other essential parasite-specific pathways.

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